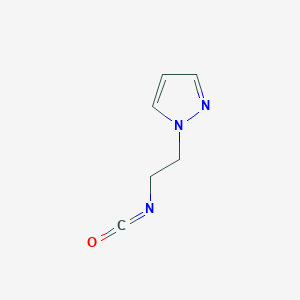
1-(2-异氰酸乙基)-1H-吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Isocyanatoethyl)-1H-pyrazole is a chemical compound characterized by the presence of an isocyanate group attached to a pyrazole ring via an ethyl linker
科学研究应用
1-(2-Isocyanatoethyl)-1H-pyrazole has diverse applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and other polymeric materials with specific mechanical and chemical properties.
Material Science: Employed in the development of advanced coatings, adhesives, and sealants due to its reactive isocyanate group.
Bioconjugation: Utilized in the modification of biomolecules for the development of biosensors and diagnostic tools.
Pharmaceuticals: Investigated for its potential in drug delivery systems and as a building block for the synthesis of bioactive compounds.
作用机制
Target of Action
It belongs to the class of monomers known as isocyanate monomers . The presence of the isocyanate functional group makes it highly reactive .
Mode of Action
The isocyanate functional group in 1-(2-isocyanatoethyl)-1H-pyrazole allows it to undergo polymerization and form cross-linked networks . This reactivity is crucial for the development of polymers with improved mechanical strength, chemical resistance, and adhesion properties .
Biochemical Pathways
The reactions between substituted isocyanates and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance . These reactions are particularly crucial for the development of novel polyurethanes and other useful polymers .
Pharmacokinetics
The compound’s physical properties such as its boiling point (80-95 °c at 15 torr) and density (105) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
The result of the action of 1-(2-isocyanatoethyl)-1H-pyrazole is the formation of polymers with improved mechanical strength, chemical resistance, and adhesion properties . These polymers are used in various applications, including the manufacture of resins, electrodeposition, adhesives, and construction products .
Action Environment
The action, efficacy, and stability of 1-(2-isocyanatoethyl)-1H-pyrazole can be influenced by environmental factors. For instance, the presence of excess water and RNCO species can significantly lower the barriers to the reactions involving this compound . .
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Isocyanatoethyl)-1H-pyrazole can be synthesized through the reaction of 1-(2-aminoethyl)-1H-pyrazole with phosgene or its derivatives. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The general reaction scheme is as follows: [ \text{1-(2-aminoethyl)-1H-pyrazole} + \text{Phosgene} \rightarrow \text{1-(2-isocyanatoethyl)-1H-pyrazole} + \text{HCl} ]
Industrial Production Methods: Industrial production of 1-(2-isocyanatoethyl)-1H-pyrazole involves large-scale synthesis using continuous flow reactors to manage the exothermic nature of the reaction and to ensure consistent product quality. The use of alternative, less hazardous reagents such as diphosgene or triphosgene is also explored to mitigate safety concerns.
化学反应分析
Types of Reactions: 1-(2-Isocyanatoethyl)-1H-pyrazole undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and thiols to form urethanes, ureas, and thiourethanes, respectively.
Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form a carbamic acid intermediate, which decomposes to yield an amine and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions, forming polyurethanes when reacted with polyols.
Common Reagents and Conditions:
Alcohols and Amines: Reactions with alcohols and amines are typically carried out at room temperature or slightly elevated temperatures in the presence of catalysts such as dibutyltin dilaurate.
Water: Hydrolysis reactions are conducted under aqueous conditions, often at ambient temperature.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Thiourethanes: Formed from the reaction with thiols.
相似化合物的比较
1-(2-Isocyanatoethyl)-1H-pyrazole can be compared with other isocyanate-containing compounds such as:
Isocyanatoethyl Methacrylate: Similar in reactivity but contains a methacrylate group, making it suitable for polymerization reactions.
Phenyl Isocyanate: Contains a phenyl group, leading to different reactivity and applications in organic synthesis.
Methyl Isocyanate: A simpler isocyanate compound with high reactivity, used in the production of pesticides and other industrial chemicals.
Conclusion
1-(2-Isocyanatoethyl)-1H-pyrazole is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in the synthesis of advanced materials and bioactive compounds. Further research into its properties and applications will continue to expand its utility in diverse fields.
属性
IUPAC Name |
1-(2-isocyanatoethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-7-3-5-9-4-1-2-8-9/h1-2,4H,3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHORCSCSSYXBGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
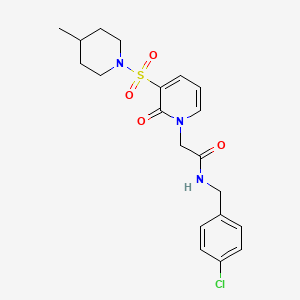
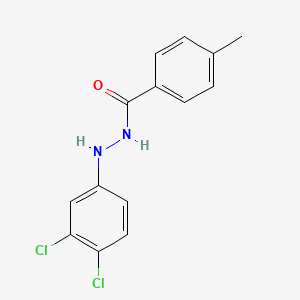

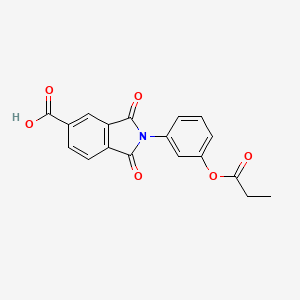
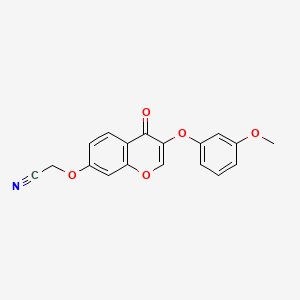
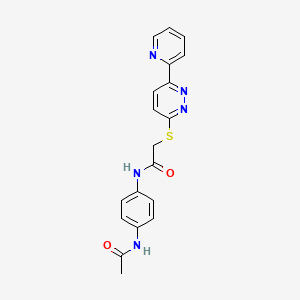
![N-(1-cyanocyclopentyl)-2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetamide](/img/structure/B2361533.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2361535.png)
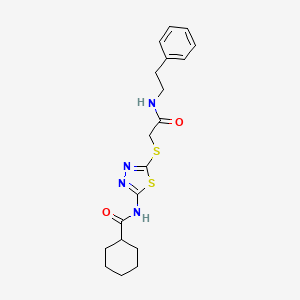
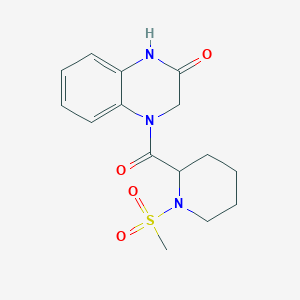
![N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2361541.png)
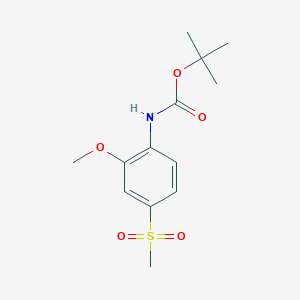
![N1-(sec-butyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2361543.png)
